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Formyl(2-oxobutyl)formamide

Cat. No.: B8552256
M. Wt: 143.14 g/mol
InChI Key: DFYJZEKBKSCWRC-UHFFFAOYSA-N
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Description

Historical Context and Initial Academic Mentions of Formyl(2-oxobutyl)formamide

The history of this compound is not one of prominent discovery but rather of quiet classification. Its existence is confirmed by a CAS Registry Number (601515-14-4), indicating it has been synthesized or characterized at some point, though the details of its initial preparation are not widely documented. The broader families to which it belongs, formamides and β-keto amides, have a rich history. Formamide (B127407) (CH₃NO), the simplest amide, has been a subject of study for over a century, with early production methods involving the heating of carbon dioxide and ammonia (B1221849) under pressure. acs.org Its potential role in prebiotic chemistry as a precursor to nucleic acids has made it a compound of significant interest. torvergata.itwikipedia.org The first synthesis of a β-keto amide, 3-oxobutanamide, dates back to 1882. researchgate.net The study of these compounds has grown immensely, but this compound itself remains an unwritten chapter in this long history.

Significance of this compound in Contemporary Chemical Science

The significance of this compound in modern chemical science is largely potential rather than proven. Its structure, featuring multiple reactive sites, suggests it could be a versatile building block in organic synthesis. researchgate.netresearchgate.net β-Keto amides are known for their utility in constructing a variety of heterocyclic compounds, which are foundational structures in pharmaceuticals and materials science. researchgate.net The N-formyl group is a key functional group in many synthetic pathways and serves as an important protecting group for amines. academie-sciences.fr Therefore, the combination of these two functionalities in a single molecule could offer unique reactivity and synthetic applications yet to be explored.

Scope and Objectives of this compound Academic Investigations

Currently, there are no widespread academic investigations focused solely on this compound. However, should researchers turn their attention to this molecule, the objectives would likely be:

To develop efficient and scalable synthetic routes.

To fully characterize its chemical structure and physicochemical properties.

To explore its reactivity, particularly the interplay between the N-formyl and β-keto groups.

To evaluate its potential as an intermediate in the synthesis of more complex molecules, such as novel heterocycles or biologically active compounds. pharmjournal.ru

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO3 B8552256 Formyl(2-oxobutyl)formamide

Properties

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

N-formyl-N-(2-oxobutyl)formamide

InChI

InChI=1S/C6H9NO3/c1-2-6(10)3-7(4-8)5-9/h4-5H,2-3H2,1H3

InChI Key

DFYJZEKBKSCWRC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CN(C=O)C=O

Origin of Product

United States

Synthetic Methodologies for Formyl 2 Oxobutyl Formamide

Retrosynthetic Analysis of Formyl(2-oxobutyl)formamide

A retrosynthetic analysis of this compound suggests several logical disconnection points. The most apparent disconnections are at the C-N bonds of the diformylamide moiety. This leads to two primary retrosynthetic pathways:

Pathway A: Acylation of a Formamide (B127407). This approach involves the disconnection of one formyl group, leading back to a precursor, N-(2-oxobutyl)formamide. This intermediate could then be synthesized from 1-amino-2-butanone and a formylating agent.

Pathway B: N-Alkylation of Diformylamide. This strategy disconnects the bond between the nitrogen and the 2-oxobutyl group. This points to sodium diformylamide as a key starting material, which would be alkylated with a suitable 4-carbon electrophile containing a ketone or a protected ketone functionality. google.comthieme-connect.comcapes.gov.br

A further disconnection of the 2-oxobutyl fragment in both pathways could lead to simpler, commercially available starting materials. For instance, 1-bromo-2-butanone (B1265390) or a related electrophile would be a logical precursor for the alkylation step in Pathway B.

Classical Synthetic Routes to this compound

Based on the retrosynthetic analysis, several classical, non-catalytic synthetic strategies can be proposed for the formation of this compound.

A stepwise approach would likely follow Pathway A. This would involve the initial synthesis of N-(2-oxobutyl)formamide, followed by a second formylation step.

Synthesis of N-(2-oxobutyl)formamide: The precursor, 1-amino-2-butanone, is not readily available and is known to be unstable. A more practical approach would be to use a protected form, such as the hydrochloride salt, and react it with a formylating agent. A common and effective method for formylation of amines is the use of formic acid, often with a dehydrating agent or under conditions that remove water, such as a Dean-Stark trap in toluene (B28343). nih.govscispace.com Another widely used reagent is acetic formic anhydride (B1165640), which can be generated in situ from acetic anhydride and formic acid. nih.gov This reagent is highly effective for the N-formylation of a wide range of amines, including those that are sterically hindered or contain other functional groups. nih.gov

Formylation of N-(2-oxobutyl)formamide: The second formylation step to generate the diformylamide product presents a greater challenge. Direct formylation of a secondary amide is generally more difficult than formylation of a primary amine. However, forcing conditions with a strong formylating agent might achieve the desired transformation.

A convergent approach, aligning with Pathway B, would involve the synthesis of key fragments separately before combining them. This is often a more efficient strategy for complex molecules.

The key reagent for this approach is sodium diformylamide, which can be prepared from formamide and sodium methoxide. sciencemadness.org This salt serves as a nucleophile and can be alkylated with a suitable electrophile. A plausible electrophile would be 1-halo-2-butanone, for example, 1-bromo-2-butanone. The reaction would likely be carried out in a polar aprotic solvent like DMF or acetonitrile. thieme-connect.comsciencemadness.org This method has been successfully used for the synthesis of other N,N-diformylalkylamines. thieme-connect.comcapes.gov.br

A potential challenge with this approach is the reactivity of the ketone functionality in 1-halo-2-butanone, which could lead to side reactions. Protection of the ketone as a ketal prior to alkylation, followed by deprotection, might be necessary to achieve a clean reaction and good yield.

A similar reaction has been described in the literature where α-bromopropiophenone was reacted with sodium diformylamide in DMF to produce N,N-diformylamidopropiophenone in a 56% yield. sciencemadness.org This provides a strong precedent for the feasibility of this convergent synthetic strategy.

Convergent Synthesis of an Analogous Compound
Reactants α-bromopropiophenone, Sodium diformylamide
Solvent DMF
Product N,N-diformylamidopropiophenone
Yield 56%
Data from a user-contributed synthesis on a discussion forum, illustrating a similar reaction. sciencemadness.org

Modern Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental friendliness. While no catalytic methods have been specifically reported for this compound, analogous reactions suggest potential catalytic routes.

Transition metal catalysis offers powerful tools for C-N bond formation. frontiersin.orgnih.gov Palladium-catalyzed cross-coupling reactions are particularly well-developed for the synthesis of amides and amines. nih.gov

A potential, though not yet reported, route could involve a palladium-catalyzed allylic amination. In a highly regio- and enantioselective example, sodium diformylamide was used as a nucleophile in a palladium-catalyzed reaction with allylic acetates. researchgate.netacs.org While not directly applicable to the saturated 2-oxobutyl chain, this demonstrates the utility of sodium diformylamide in transition metal-catalyzed C-N bond formation.

Another possibility could be the development of a directed C-H activation/amination reaction. This advanced strategy would involve the direct functionalization of a C-H bond in a precursor molecule, although this would require significant methods development. nih.gov

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis.

Recent advancements have shown the N-formylation of amines using carbon dioxide as a C1 source, catalyzed by N-heterocyclic carbenes (NHCs) or organic superbases like DBU, in the presence of a silane (B1218182) reductant. acs.orgrsc.orgurv.catrsc.org These reactions often proceed under mild conditions and with a broad substrate scope. rsc.orgrsc.org For instance, a variety of primary and secondary amines have been successfully formylated in good to excellent yields using a polystyrene-supported DBU catalyst and trimethoxysilane. rsc.orgrsc.org

While these methods have been primarily demonstrated for the synthesis of mono-formylated amines, their application to the synthesis of the N-(2-oxobutyl)formamide precursor is highly plausible. Further investigation would be needed to determine if these conditions could also facilitate the second formylation to yield the target diformylamide.

Biocatalytic Pathways for this compound Production

Biocatalysis stands as a cornerstone of green chemistry, offering highly selective and efficient routes for chemical synthesis. synthiaonline.comeuropa.eu The application of enzymes in synthetic chemistry can reduce costs, minimize waste, and allow for reactions under mild conditions. europa.eu For the production of this compound, biocatalytic strategies could be envisioned for the synthesis of the key precursor, 1-aminobutan-2-one (B3057186), or for the N-formylation step itself.

Enzymes are widely used for the synthesis of chiral amines, which are valuable building blocks for pharmaceuticals. europa.eucore.ac.uk While the direct enzymatic N-formylation of a substrate like 1-aminobutan-2-one is a plausible strategy, specific enzymes for this transformation are not extensively documented in current literature. However, the broader field of biocatalysis provides templates for such a development. For instance, enzymes are used in various C-C bond-forming reactions and selective oxidations, which could be applied to create the 2-oxobutyl structure from simpler starting materials. nih.govmdpi.com Furthermore, engineered enzymes and multi-enzyme cascade reactions are emerging as powerful tools for producing complex molecules like functionalized nucleosides from simple precursors, a strategy that could theoretically be adapted for formamide synthesis. nih.gov

The integration of enzymatic steps into conventional chemical processes is a critical goal for industrial adoption. europa.eu Research into novel enzymes, such as glycosyltransferases and lipases, continues to expand the toolbox for biocatalytic synthesis, which may eventually include specific pathways for compounds like this compound. europa.eumdpi.com

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be significantly improved by adhering to the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. rsc.org Key principles include waste prevention, maximizing atom economy, and the use of safer solvents and reagents. synthiaonline.com

The choice of formylating agent is a critical consideration. Traditional methods may use various reagents, but green approaches favor agents like formic acid, which is readily available, or the combination of carbon dioxide and hydrogen, which represents a highly sustainable route. rsc.orgmdpi.comaun.edu.eg The development of catalytic systems that are efficient and can be easily separated and recycled is also a primary focus. rsc.org

Solvent-Free this compound Synthesis

A significant advancement in green N-formylation is the development of solvent-free reaction conditions. aun.edu.eg These methods not only reduce waste associated with solvents but can also lead to simpler workup procedures and higher reaction rates. Several studies have reported the successful N-formylation of various primary and secondary amines by heating them with formic acid without any solvent. mdpi.comaun.edu.eg

To enhance reactivity and yield, various catalysts have been employed under solvent-free conditions. These catalysts are often inexpensive, environmentally benign, and can be recycled. For example, metal oxides like ZnO and metal chlorides like ZnCl₂ have proven effective for the formylation of a wide range of amines. mdpi.com Indium metal has also been reported as a highly efficient and chemoselective catalyst for N-formylation under solvent-free conditions, tolerating other functional groups like hydroxyls. organic-chemistry.org

The table below summarizes various catalytic systems used for the N-formylation of amines, which could be applicable to the synthesis of this compound.

CatalystFormylating AgentConditionsGeneral Yield RangeReference
NoneFormic Acid80 °CGood to Excellent mdpi.com
Thiamine HydrochlorideFormic AcidSolvent-free88-96% mdpi.com
IndiumFormic Acid70 °C, Solvent-freeHigh organic-chemistry.org
ZnOFormic Acid70 °C, Solvent-freeGood to Excellent mdpi.com
ZnCl₂Formic Acid70 °C, Solvent-freeHigh mdpi.com
Cu(OAc)₂–DMAPCO₂ and H₂Toluene, 140-160 °CHigh rsc.org

This table presents general methods for N-formylation; specific conditions for this compound would require experimental optimization.

Atom Economy and E-Factor Considerations in this compound Production

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. skpharmteco.comrsc.org A higher atom economy signifies a more sustainable process with less waste generation.

The synthesis of a mono-formylated derivative, N-(2-oxobutyl)formamide, from 1-aminobutan-2-one and formic acid serves as a clear example of a substitution reaction where water is the by-product.

Reaction: C₄H₉NO + HCOOH → C₅H₉NO₂ + H₂O

The atom economy for this reaction can be calculated as follows:

CompoundFormulaMolecular Weight ( g/mol )
1-Aminobutan-2-oneC₄H₉NO87.12
Formic AcidHCOOH46.03
Total Reactants 133.15
N-(2-oxobutyl)formamideC₅H₉NO₂115.13
Water (By-product)H₂O18.02

Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100 Atom Economy (%) = (115.13 / 133.15) x 100 ≈ 86.5%

To achieve a 100% atom economy, an addition reaction would be necessary, where all reactant atoms are incorporated into the final product. rsc.org

The Environmental Factor (E-Factor) provides a broader measure of waste by quantifying the total mass of waste produced per kilogram of product. mdpi.com A lower E-Factor indicates a greener process. For a biocatalytic synthesis of a biolubricant, an E-factor of 0.0375 was achieved, demonstrating the potential for enzymatic processes to generate very little waste. mdpi.com Calculating the E-Factor for the synthesis of this compound would require accounting for all inputs, including unreacted starting materials, solvents, and catalyst losses.

Yield Optimization and Purity Assessment Methodologies in this compound Synthesis

Optimizing the yield of this compound is crucial for making its synthesis economically viable. This involves the systematic study of reaction parameters such as temperature, reaction time, and the molar ratio of reactants and catalysts. For instance, in the indium-catalyzed N-formylation of amines, it was found that using 0.1 equivalents of indium and 3 equivalents of formic acid at 70°C provided high yields. organic-chemistry.org Similarly, a study on the synthesis of N-formyl-N-(3-oxobutyl)-2-pyridylamine found that microwave irradiation could produce the product in high yield (88%) without decomposition of the starting materials. researchgate.net

The purity of the synthesized this compound must be rigorously assessed. Standard laboratory techniques are employed for this purpose. Thin-Layer Chromatography (TLC) is often used to monitor the progress of the reaction and to get a preliminary indication of product purity. aun.edu.egajrconline.org Following isolation, the melting point of solid derivatives can be a useful indicator of purity. aun.edu.eg

For definitive structural elucidation and purity confirmation, spectroscopic methods are indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the molecular structure, while mass spectrometry (MS) confirms the molecular weight of the compound. nih.govugent.be

Reactivity and Mechanistic Studies of Formyl 2 Oxobutyl Formamide

General Reactivity Profile and Key Functional Group Interconversions of Formyl(2-oxobutyl)formamide

This compound possesses two primary reactive sites: the electrophilic carbon of the formyl group and the carbonyl carbon of the ketone. The nitrogen atom's lone pair is delocalized across the formyl group, reducing its nucleophilicity compared to an amine. The presence of two carbonyl groups activates the α-hydrogens, making them susceptible to deprotonation and subsequent reactions.

Key interconversions would likely involve transformations of the formamide (B127407) and ketone functionalities. For instance, β-keto amides can undergo amination, leading to either β-aminobutenamides or N-substituted acetoacetamides, with the outcome influenced by the steric bulk of the reactants and reaction temperature. researchgate.net

Reactions Involving the Formyl Moiety of this compound

The formyl group in formamides exhibits reactivity characteristic of both amides and aldehydes.

Nucleophilic Additions to the Formyl Group in this compound

The carbonyl carbon of the formyl group is susceptible to nucleophilic attack. ncert.nic.in Formamides can react with strong nucleophiles, although they are generally less reactive than aldehydes or ketones. For example, formamide itself can undergo nucleophilic attack by ammonia (B1221849) and its derivatives. ncert.nic.inwikipedia.org In the context of this compound, this could lead to the formation of various adducts, depending on the nucleophile used. Formamides can also act as Lewis base catalysts in nucleophilic substitution reactions of alcohols. nih.govresearchgate.net

Nucleophile Expected Product Type General Conditions
Grignard Reagents (R-MgX)Tertiary Alcohol (after hydrolysis)Anhydrous ether or THF
Organolithium Reagents (R-Li)Tertiary Alcohol (after hydrolysis)Anhydrous ether or THF
Hydride Reagents (e.g., LiAlH4)Amine (reduction)Anhydrous ether or THF
Amines (R-NH2)Amidines (under specific conditions)Acid or base catalysis

Reductions and Oxidations of the Formyl Group of this compound

The formyl group can be reduced to a methylamine (B109427) using strong reducing agents like lithium aluminum hydride (LiAlH4). The reduction of N-substituted carbonylimidazoles with NaBH4/I2 proceeds through a formamide intermediate to yield monomethylamines. nih.govbeilstein-journals.org Conversely, the formyl hydrogen can be oxidized. Elemental selenium in the presence of an alkoxide has been shown to oxidize the formyl hydrogen of dimethylformamide. rsc.orgrsc.org Additionally, oxidative N-formylation of secondary amines can be achieved using various catalytic systems. nih.gov

Reaction Type Reagent Expected Product
ReductionLiAlH4N-(2-oxobutyl)methylamine
ReductionNaBH4/I2N-(2-oxobutyl)methylamine
OxidationElemental Selenium/AlkoxideN-(2-oxobutyl)carbamate
Oxidative N-formylationAuPd–Fe3O4/O2Not directly applicable, but shows formyl group synthesis

Condensation Reactions of the Formyl Moiety

Formamides can participate in condensation reactions. For instance, formamide condensation is a known pathway for the formation of various organic molecules and can be catalyzed by minerals. nih.govugr.es Disubstituted formamides can undergo aldol-type condensations with esters in the presence of a strong base like sodium hydride. acs.org Furthermore, formamide can be used in the Leuckart reaction to prepare primary amines from ketones. wikipedia.orgwikipedia.org

Transformations of the Oxobutyl Moiety within this compound

The 2-oxobutyl group contains a ketone carbonyl, which is a highly reactive functional group.

Reactivity of the Ketone Carbonyl in this compound

The ketone carbonyl group is highly susceptible to nucleophilic addition reactions. ncert.nic.inwikipedia.orgfiveable.me These reactions typically involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate that can then be protonated to form an alcohol. ncert.nic.in

β-Keto amides, as structural analogs, readily undergo amination to give either β-aminobutenamides or N-substituted acetoacetamides. researchgate.net The chemoselectivity of these reactions is often dependent on the steric hindrance of the substrates and the reaction temperature. researchgate.net The ketone can also be reduced to a secondary alcohol. For instance, the bioreduction of N-(3-oxobutyl)heterocycles using yeast whole-cell biocatalysts yields enantiopure alcohols. researchgate.net

Reaction Type Reagent/Catalyst Expected Product
Nucleophilic AdditionGrignard Reagents (R-MgX)Tertiary Alcohol
Nucleophilic AdditionOrganolithium Reagents (R-Li)Tertiary Alcohol
ReductionNaBH4, Yeast BiocatalystsSecondary Alcohol
AminationAminesβ-aminobutenamide or N-substituted acetoacetamide
Aldol (B89426) CondensationBase or Acid Catalystβ-hydroxy ketone

Alpha-Proton Reactivity and Enolate Chemistry of this compound

The 2-oxobutyl group of this compound possesses two sets of alpha-protons, located on the methyl group (C1) and the methylene (B1212753) group (C3) adjacent to the carbonyl. The presence of these acidic protons enables the formation of enolate intermediates, which are pivotal for carbon-carbon bond-forming reactions.

The acidity of α-hydrogens allows carbonyl compounds to undergo keto-enol tautomerism, forming constitutional isomers that interconvert rapidly. libretexts.org Forcing the complete conversion of a ketone to its enolate conjugate base requires the use of a very strong base in a non-hydroxylic solvent. libretexts.org Common strong bases used for this purpose include sodium hydride (NaH), sodium amide (NaNH2), and lithium diisopropylamide (LDA). libretexts.org

The regioselectivity of enolate formation (i.e., whether deprotonation occurs at C1 or C3) can be controlled by the reaction conditions.

Kinetic Enolate: Formed by the rapid and irreversible removal of the most sterically accessible proton. This typically occurs at lower temperatures with a bulky, strong, non-nucleophilic base like LDA. For this compound, the protons at the C1 methyl group are less hindered, leading to the kinetic enolate.

Thermodynamic Enolate: Formed under conditions that allow for equilibration, favoring the more stable, more substituted enolate. This is typically achieved using a smaller, strong base (like NaH) at higher temperatures. In this case, deprotonation at the C3 methylene group would yield the more substituted and thus thermodynamically favored enolate.

Once formed, these enolates are potent nucleophiles that can participate in a variety of subsequent reactions, such as alkylation with alkyl halides or aldol additions with other carbonyl compounds. mnstate.edu The addition of an electronegative halogen can stabilize subsequent anion formation, making the resulting halo-ketone more acidic than the starting material. mnstate.edu

BaseConditionResulting Enolate of this compound
Lithium Diisopropylamide (LDA)THF, -78 °CKinetic Enolate (Deprotonation at C1)
Sodium Hydride (NaH)THF, 25 °CThermodynamic Enolate (Deprotonation at C3)
Sodium Ethoxide (NaOEt)Ethanol, 25 °CLow concentration equilibrium mixture, favoring Thermodynamic Enolate

Side-Chain Functionalization and Modification of the Oxobutyl Moiety

The oxobutyl side-chain offers a reactive handle for various chemical modifications beyond enolate chemistry. The carbonyl group itself is a primary site for functionalization.

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4), yielding N-(2-hydroxybutyl)formamide derivatives.

Oxidative Cleavage: Under specific conditions, such as iron-catalyzed aerobic oxidation, the C-C sigma bond adjacent to the carbonyl can be cleaved. rsc.org This could potentially transform the 2-oxobutyl group into a simpler acetyl or formyl group attached to the nitrogen, depending on the cleavage site.

Wittig Reaction: The ketone can react with phosphorus ylides in a Wittig reaction to replace the carbonyl oxygen with a carbon-carbon double bond, allowing for the introduction of various unsaturated substituents.

Baeyer-Villiger Oxidation: Reaction with a peroxy acid (e.g., m-CPBA) could induce a Baeyer-Villiger oxidation, inserting an oxygen atom adjacent to the carbonyl carbon to form an ester linkage. The regioselectivity of this insertion depends on the migratory aptitude of the adjacent carbon groups.

Further functionalization can be achieved through radical reactions. For instance, protocols involving the reaction of 1,6-enynes with ketones can lead to complex bicyclic structures via C(sp3)–H bond functionalization. researchgate.net Such advanced methods could potentially be applied to create intricate scaffolds from the relatively simple oxobutyl side-chain.

Investigations of the Formamide Moiety in this compound

The N-acyl formamide group, specifically a this compound structure, possesses unique reactivity distinct from simple amides due to the presence of two acyl groups on the nitrogen atom, forming an imide-like structure.

Hydrolysis Pathways and Stability of the Formamide Linkage

The hydrolysis of the formamide linkage, which breaks the C-N bond to yield a carboxylic acid and an amine, can proceed via acid-catalyzed, base-catalyzed, or neutral pathways. researchgate.net Studies on simple formamide provide a basis for understanding the stability of this linkage in the target molecule.

Acid-Catalyzed Hydrolysis: Involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis: Proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.

Neutral Hydrolysis: The uncatalyzed reaction with water is extremely slow but mechanistically significant. The process is thought to involve a transition state with two water molecules, which first hydrate (B1144303) the carbonyl group to form a diol intermediate, followed by a water-assisted proton transfer. nih.gov

The hydrolysis of formamide is slow at neutral pH and room temperature, with a calculated half-life of approximately 199 years. The stability is significantly reduced in the presence of acid or base. The N-acyl substitution in this compound likely alters the hydrolysis rates. The electron-withdrawing nature of the second acyl group (the 2-oxobutyl moiety) would make the formyl carbon even more electrophilic and potentially more susceptible to nucleophilic attack.

Hydrolysis ConditionΔH‡ (kcal mol⁻¹)ΔS‡ (cal mol⁻¹ K⁻¹)
Acid-Catalyzed17.0 ± 0.4-18.8 ± 1.3
Base-Catalyzed17.9 ± 0.2-11.1 ± 0.5

Data derived from kinetic studies of formamide hydrolysis over a range of temperatures.

N-Substitution and Derivatization Reactions of the Formamide Nitrogen

The nitrogen atom in this compound is part of an imide linkage. Unlike primary or secondary amides, it lacks a proton on the nitrogen, precluding simple N-alkylation or N-acylation reactions. However, the entire formyl group can be viewed as a protecting group for the secondary amine precursor, N-(2-oxobutyl)amine. Cleavage of this group, typically via hydrolysis, would be the primary route to derivatization at the nitrogen.

Alternatively, transamidation reactions could potentially replace the formyl group with another acyl group under specific catalytic conditions, although this would be challenging given the stability of the amide bond.

Isomerization and Rotational Barriers around the Formamide Bond

The C–N bond in amides has significant double-bond character due to resonance, which results in a substantial energy barrier to rotation. This can lead to the existence of separable E/Z rotamers (rotational isomers). beilstein-journals.org In formamide, the barrier to rotation is approximately 20 kcal/mol. iastate.edu

For this compound, the C-N bond of the formamide moiety is also expected to exhibit this restricted rotation. The presence of the bulky and electron-withdrawing N-(2-oxobutyl) group attached to the nitrogen is expected to significantly influence this rotational barrier. Studies on similarly complex amides have shown that such substitutions can increase the barrier to a point where rotamers are stable and separable by chromatography at room temperature. beilstein-journals.org Dynamic NMR studies at elevated temperatures would be required to observe the coalescence of the distinct signals for the E and Z rotamers and precisely determine the rotational energy barrier.

CompoundMethodRotational Barrier (kJ/mol)Reference
FormamideHF/6-31G*77.56 nist.gov
N,N-DimethylformamideExperimental82.6 beilstein-journals.org
1-benzyl-N-formyl-1,2,3,4-tetrahydroisoquinolineHPLC Kinetics92.4 - 93.2 beilstein-journals.org

Spectroscopic and Structural Characterization Methodologies for Formyl 2 Oxobutyl Formamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Formyl(2-oxobutyl)formamide Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a molecule such as this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques would be employed for complete structural assignment.

Proton NMR (¹H NMR) Applications in this compound Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In this compound, distinct signals would be expected for the formyl proton, the methylene (B1212753) groups of the butyl chain, and the terminal methyl group.

Due to the lack of published ¹H NMR data for this compound, the data for a structurally similar compound, 5-Chloro-N-Formyl-N-(3-oxobutyl)-2-pyridylamine, is presented to illustrate the expected chemical shifts and multiplicities. The core N-formyl-N-(oxobutyl) structure is present, providing a relevant comparison.

Table 1: Predicted ¹H NMR Data for this compound based on an Analogous Compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Formyl H~8.3-9.0Singlet1H
-N-CH₂-~3.8-4.2Triplet2H
-CH₂-C=O~2.8-3.0Triplet2H
-C(=O)-CH₂-~2.6-2.8Sextet2H
-CH₃~1.0-1.2Triplet3H

Data is illustrative and based on general principles and data for analogous structures.

Carbon-13 NMR (¹³C NMR) and DEPT Techniques for this compound

Carbon-13 NMR (¹³C NMR) spectroscopy identifies all non-equivalent carbon atoms in a molecule. Combined with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, which differentiate between CH, CH₂, and CH₃ groups, a complete carbon skeleton can be established.

For this compound, signals for two carbonyl carbons (formamide and ketone), two methylene carbons, and one methyl carbon are expected. The ¹³C NMR data for 5-Chloro-N-Formyl-N-(3-oxobutyl)-2-pyridylamine is used here for illustrative purposes.

Table 2: Predicted ¹³C NMR and DEPT Data for this compound based on an Analogous Compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)DEPT-135 Signal
Ketone C=O~206-208Absent
Formyl C=O~161-163Absent
-N-CH₂-~40-45Negative
-CH₂-C=O~37-40Negative
-C(=O)-CH₂-~35-38Negative
-CH₃~8-10Positive

Data is illustrative and based on general principles and data for analogous structures.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) in this compound Research

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between adjacent protons. For this compound, cross-peaks would be expected between the protons of the -N-CH₂- and -CH₂-C=O groups, and between the -CH₂-C=O and the terminal -CH₃ protons, confirming the butyl chain connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations for this compound would include the formyl proton showing a cross-peak to the -N-CH₂- carbon, and the protons of the -N-CH₂- group correlating with the formyl carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is particularly useful for determining conformation. For this compound, NOESY could reveal through-space interactions between the formyl proton and the protons of the N-butyl chain, providing insight into the molecule's preferred three-dimensional shape.

Infrared (IR) Spectroscopy for this compound Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the key characteristic absorptions would be from the two carbonyl groups (ketone and formamide) and the C-N bond.

The IR data for N-(3-oxobutan-2-yl)acetamide provides a useful reference for the expected vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
C-H (Alkyl)Stretch2850-2960Medium-Strong
C=O (Ketone)Stretch~1715Strong
C=O (Amide)Stretch~1670Strong
N-H (Amide)Bend (if present as tautomer)1550-1640Medium
C-NStretch1200-1350Medium

Data is illustrative and based on general principles and data for analogous structures.

The presence of two distinct carbonyl peaks would be a key feature in the IR spectrum of this compound. The ketone carbonyl typically appears at a higher wavenumber (~1715 cm⁻¹) compared to the amide carbonyl, which is influenced by resonance and appears at a lower frequency (~1670 cm⁻¹).

Mass Spectrometry (MS) for this compound Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons bombard the sample, causing ionization and extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule. For this compound (Molecular Weight: 143.15 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 143.

The fragmentation pattern of N,N-dimethyl-2-(3-oxobutyl)benzamide offers insight into the likely fragmentation pathways of a molecule containing an oxobutyl moiety. Common fragmentation patterns for ketones and amides include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement.

Table 4: Predicted Key Fragments in the EI-MS of this compound

m/zProposed FragmentFragmentation Pathway
143[C₆H₁₁NO₂]⁺Molecular Ion (M⁺)
115[C₅H₉NO]⁺Loss of CO
100[C₅H₁₀NO]⁺Loss of -C(O)CH₃ (Acyl radical)
86[C₄H₈NO]⁺Alpha-cleavage at the formyl group
71[C₄H₇O]⁺Butanoyl cation
57[C₃H₅O]⁺Propionyl cation / Butyl cation
43[CH₃CO]⁺Acetyl cation (Base Peak)

Data is illustrative and based on general principles and data for analogous structures.

The most likely base peak (the most intense peak) in the spectrum would be at m/z 43, corresponding to the stable acetyl cation [CH₃CO]⁺, formed by cleavage of the bond between the carbonyl carbon and the adjacent methylene group. Other significant fragments would arise from cleavage around the formamide (B127407) functional group.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar and thermally labile molecules like this compound. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. These ions are then guided into the mass analyzer.

For this compound, ESI would typically be performed in positive ion mode, leading to the formation of protonated molecules, [M+H]⁺, or adducts with other cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺. The resulting mass spectrum would display peaks corresponding to the mass-to-charge ratio (m/z) of these ions.

Tandem mass spectrometry (MS/MS) experiments could be subsequently performed on the protonated molecule to induce fragmentation and gather structural information. The fragmentation patterns would be characteristic of the functional groups present in this compound. Expected fragmentation pathways would involve the cleavage of the amide bonds and the loss of small neutral molecules.

Hypothetical ESI-MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss
144.0655 ([M+H]⁺)116.0600CO
144.0655 ([M+H]⁺)98.0495H₂NCHO
144.0655 ([M+H]⁺)87.0441CH₃COCH
144.0655 ([M+H]⁺)72.0441CH₃COCHNCHO
144.0655 ([M+H]⁺)44.0260H₂NCO

This table is illustrative and represents plausible fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of a molecule. Unlike standard mass spectrometry, HRMS instruments can measure the mass-to-charge ratio of an ion with very high accuracy (typically to four or five decimal places). This high precision allows for the calculation of a unique elemental formula for a given mass.

For this compound, HRMS would be used to determine its exact mass and confirm its molecular formula, C₅H₇NO₃. By comparing the experimentally measured accurate mass of the protonated molecule [M+H]⁺ to the theoretically calculated mass, the elemental composition can be confirmed with a high degree of confidence, typically with an error of less than 5 parts per million (ppm). This technique is invaluable for distinguishing between isomers and compounds with the same nominal mass.

Theoretical HRMS Data for this compound

IonMolecular FormulaCalculated Exact Mass (m/z)
[M+H]⁺C₅H₈NO₃⁺144.0655
[M+Na]⁺C₅H₇NO₃Na⁺166.0475
[M+K]⁺C₅H₇NO₃K⁺182.0214

X-ray Crystallography for this compound Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique relies on the diffraction of X-rays by the ordered array of atoms in a crystal. To date, no published crystal structure for this compound has been found in crystallographic databases.

Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Conformation: The specific spatial arrangement of the molecule in the solid state, including the torsion angles of the rotatable bonds.

Intermolecular interactions: Details of how the molecules pack together in the crystal lattice, including hydrogen bonding and other non-covalent interactions.

The presence of both a hydrogen bond donor (the N-H group of the formamide) and multiple hydrogen bond acceptors (the three carbonyl oxygen atoms) suggests that this compound would likely form an extensive network of intermolecular hydrogen bonds in the solid state.

Chiroptical Spectroscopy (CD/ORD) for Chiral this compound Analogues

This compound possesses a chiral center at the C2 position of the butanoyl moiety. Therefore, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically designed to study chiral molecules.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum shows positive or negative peaks (known as Cotton effects) at the wavelengths of UV-Vis absorption bands of the chromophores in the molecule. The sign and magnitude of the Cotton effects are directly related to the absolute configuration of the chiral center(s).

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength.

For a chiral analogue or a resolved enantiomer of this compound, CD and ORD spectroscopy would be invaluable for:

Determining the absolute configuration: By comparing the experimental CD/ORD spectra to those predicted by theoretical calculations (e.g., time-dependent density functional theory), the absolute stereochemistry (R or S) could be assigned.

Assessing enantiomeric purity: The intensity of the CD or ORD signal is proportional to the enantiomeric excess of the sample.

Hypothetical Chiroptical Data for a Chiral Analogue of this compound

TechniqueWavelength (nm)Signal
CD285Positive Cotton Effect
CD220Negative Cotton Effect
ORD>300Positive rotation
ORD<250Negative rotation

This table is illustrative and represents the type of data that would be obtained for a chiral molecule.

Computational and Theoretical Chemistry Studies of Formyl 2 Oxobutyl Formamide

Quantum Chemical Calculations on Formyl(2-oxobutyl)formamide

Electronic Structure Analysis of this compound

No published studies on the electronic structure of this compound were found. Such an analysis would typically involve the determination of molecular orbitals, electron density distribution, and electrostatic potential maps to understand the molecule's reactivity and intermolecular interactions.

Conformational Analysis and Energy Minima of this compound Isomers

There is no available research on the conformational analysis of this compound. This type of study would identify the stable three-dimensional arrangements (conformers) of the molecule and their relative energies, which is crucial for understanding its physical and chemical properties.

Density Functional Theory (DFT) Applications to this compound Systems

Prediction of Spectroscopic Parameters for this compound

No DFT studies have been performed to predict the spectroscopic parameters (e.g., vibrational frequencies for IR and Raman spectra, NMR chemical shifts) of this compound. These theoretical predictions are valuable for interpreting experimental spectra and confirming the molecular structure.

Reaction Pathway Modeling and Transition State Analysis for this compound Transformations

Information regarding the modeling of reaction pathways and the analysis of transition states for any chemical transformations involving this compound is not present in the scientific literature. These studies are essential for understanding reaction mechanisms and kinetics.

Molecular Dynamics (MD) Simulations for this compound in Various Environments

There are no published MD simulation studies for this compound. MD simulations would provide insights into the dynamic behavior of the molecule over time in different environments, such as in solution or in a biological system, by simulating the motion of its atoms.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity via Computational Methods for this compound

As of the latest literature surveys, specific computational and theoretical chemistry studies focusing on this compound are not available in published scientific research. The exploration of this compound's reactivity, regioselectivity, and stereoselectivity through computational methods remains an open area for future investigation.

While general computational methodologies for predicting chemical properties are well-established, their application to this compound has not been documented. Theoretical chemistry leverages quantum mechanics and computational algorithms to model molecular structures and predict their behavior in chemical reactions. These predictive tools are invaluable for understanding reaction mechanisms and designing synthetic pathways.

For a molecule like this compound, computational studies would typically involve several key approaches:

Density Functional Theory (DFT): This widely used method could be employed to calculate the molecule's electronic structure, providing insights into its stability and the distribution of electron density. This information is fundamental to predicting reactive sites.

Molecular Orbital Theory: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would help in identifying the nucleophilic and electrophilic centers of the molecule, respectively. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity.

Transition State Theory: To understand potential reaction pathways, computational chemists would model the transition states of possible reactions involving this compound. By calculating the activation energies for different pathways, they could predict the most likely products, thus determining regioselectivity and stereoselectivity.

Machine Learning and AI: Advanced computational techniques, including machine learning models trained on large datasets of chemical reactions, are increasingly used to predict reaction outcomes with high accuracy. nih.govcmu.eduresearchgate.net Such models could potentially be applied to this compound if sufficient data on related compounds were available.

Although no specific data tables or detailed research findings can be presented for this compound at this time, the following tables illustrate the types of data that would be generated from such computational studies, using hypothetical values for demonstration purposes.

Hypothetical Data Tables for Future Computational Studies

Table 1: Calculated Quantum Chemical Properties of this compound

PropertyHypothetical ValueMethod/Basis Set
Energy of HOMO-7.5 eVB3LYP/6-31G(d)
Energy of LUMO-0.8 eVB3LYP/6-31G(d)
HOMO-LUMO Gap6.7 eVB3LYP/6-31G(d)
Dipole Moment3.2 DB3LYP/6-31G(d)

Table 2: Predicted Activation Energies for a Hypothetical Reaction of this compound

Reaction PathwayRegioisomer/StereoisomerActivation Energy (kcal/mol)Computational Method
Nucleophilic AdditionC-2 attack (R)15.2DFT (B3LYP)
Nucleophilic AdditionC-2 attack (S)18.5DFT (B3LYP)
Nucleophilic AdditionC-4 attack25.1DFT (B3LYP)

These tables are purely illustrative and are intended to show the kind of data that would be essential for predicting the reactivity, regioselectivity, and stereoselectivity of this compound. The scientific community awaits dedicated research to populate such tables with actual, rigorously calculated data.

Conclusion

Summary of Key Research Findings

The body of research specifically targeting Formyl(2-oxobutyl)formamide is virtually nonexistent in the public domain. Its identity is established, but its properties and reactivity remain largely unexplored. This article has constructed a theoretical profile of the compound by drawing on the extensive knowledge of its constituent functional groups, the N-formyl amide and the β-keto moiety. It is predicted to be a reactive and versatile molecule with potential as a synthetic intermediate.

Future Research Directions

The primary direction for future research is clear: the synthesis and full experimental characterization of this compound. This would involve:

Developing and optimizing a reliable synthetic protocol.

Performing comprehensive spectroscopic analysis (NMR, IR, MS) and physicochemical measurements (melting point, boiling point, solubility).

Investigating its fundamental reactivity and exploring its utility in the synthesis of novel heterocyclic and other complex organic molecules.

Final Remarks on its Scientific Importance

The scientific importance of this compound is currently a matter of potential. It stands as an example of a simple, yet unstudied, molecule that could hold keys to new synthetic pathways or novel chemical structures. The exploration of such "blank spots" on the chemical map is crucial for the continued advancement of organic chemistry, potentially leading to new discoveries in medicine, materials science, and beyond.

Synthesis and Academic Investigation of Formyl 2 Oxobutyl Formamide Derivatives and Analogues

Structural Modifications of the Formyl Moiety in Formyl(2-oxobutyl)formamide Analogues

The formyl group in N-formyl aminoketone structures is a key functional handle that can be subjected to various chemical transformations, allowing for the generation of diverse molecular architectures.

One of the most fundamental transformations is the removal of the formyl group. Enzymatic hydrolysis provides a mild and specific method for deformylation. An enzyme designated as N-substituted formamide (B127407) deformylase (NfdA), isolated from Arthrobacter pascens, has been shown to catalyze the hydrolysis of N-substituted formamides to the corresponding amine and formate. nih.govnih.gov This biocatalytic approach offers a green alternative to chemical methods for deprotection. For instance, NfdA efficiently hydrolyzes N-benzylformamide, demonstrating its potential utility for cleaving the formyl group from complex molecules under neutral conditions. nih.govnih.gov

Beyond removal, the formyl group can be envisioned as a precursor to other functionalities. While specific examples on the this compound backbone are scarce, general reactions of formamides are applicable. For example, formamides are known to undergo dehydration to form isocyanides, which are themselves valuable intermediates in multicomponent reactions.

Furthermore, modification can be achieved by replacing the formyl group with other acyl moieties entirely. This is typically accomplished during the synthesis by employing different acylating agents. For instance, N-acylation of amino acids or aminoketones can be performed with various acyl chlorides or anhydrides, leading to a library of N-acyl aminoketones with differing steric and electronic properties at the nitrogen atom. nih.gov This allows for a systematic investigation of how the N-acyl group influences the molecule's properties and reactivity.

Modification Type Reagent/Method Product Type Reference
DeformylationN-substituted formamide deformylase (NfdA)Primary/Secondary Amine nih.gov, nih.gov
Acyl Group VariationAlternative Acyl Chlorides/AnhydridesN-Acyl Aminoketone Analogues nih.gov

Chemical Transformations of the Oxobutyl Chain in this compound Derivatives

The oxobutyl chain offers a rich playground for chemical modifications, primarily centered around the reactivity of the ketone carbonyl group and the adjacent methylene (B1212753) protons. These transformations are crucial for building molecular complexity and accessing diverse heterocyclic systems.

The ketone functionality can undergo standard carbonyl reactions, such as reduction to a secondary alcohol, providing access to chiral amino alcohol derivatives. More complex transformations involve the participation of the ketone in cyclization reactions. For example, N-acyl-α-amino ketones can serve as precursors to 1,3-oxazoles. nih.gov The synthesis of 1,3-oxazole derivatives often proceeds via the intramolecular cyclocondensation of N-acyl-α-amino ketone precursors, a transformation that highlights the utility of the oxobutyl moiety in heterocyclic synthesis. nih.gov

In a related manner, N-acyl α-aminoaldehydes, which are structurally similar to the target ketones, can react with 1,3-dicarbonyl compounds in a Zr-catalyzed process to form highly substituted 1,3-diacylpyrroles. acs.org This reaction proceeds through a proposed Knoevenagel condensation followed by an intramolecular attack of the amide nitrogen onto the ketone of the dicarbonyl partner, ultimately leading to the pyrrole (B145914) ring after dehydration. acs.org This demonstrates the potential for the oxobutyl group to act as a key component in pyrrole synthesis.

Additionally, the entire oxobutyl group can be installed onto a molecule. A metal-free oxidative radical cascade reaction has been developed for the addition/oxobutylation of unactivated alkenes, such as N-allyl anilines, using acetone (B3395972) as the source of the oxobutyl group. This method provides 3-(3-oxobutyl)indolines, showcasing a direct route to incorporate this functional chain into heterocyclic frameworks. researchgate.net

Reaction Type Key Reagents Product Scaffold Reference
Intramolecular CyclizationPOCl₃1,3-Oxazole nih.gov
Intermolecular Cyclization1,3-Dicarbonyls, Zr-catalyst1,3-Diacylpyrrole acs.org
Radical OxobutylationAcetone, Oxidant3-(3-oxobutyl)indoline researchgate.net

N-Substituted this compound Analogues and Their Synthetic Access

The synthesis of analogues with various substituents on the nitrogen atom is fundamental to exploring the chemical space and developing structure-activity relationships. Several methods have been established for accessing N-aryl, N-alkyl, and N-heteroaryl substituted aminoketones.

A versatile approach to chiral aryl α-amino ketones involves a Friedel−Crafts-type reaction. This method utilizes stable, enantiomerically pure N-protected L-amino acid chlorides which react with aromatic compounds like toluene (B28343) in the presence of a Lewis acid such as aluminum trichloride. acs.org This reaction directly forges the C-C bond between the aromatic ring and the α-carbon of the aminoketone backbone.

Another powerful strategy is the direct α-amination of ketones. Iron-catalyzed oxidative coupling allows for the amination of ketones with free sulfonamides without requiring pre-functionalization of either substrate. organic-chemistry.org Similarly, copper(II) bromide can catalyze the direct α-amination of ketones with amines, proceeding through an in situ generated α-bromo ketone intermediate. organic-chemistry.org These methods provide direct access to the α-aminoketone core, which can then be N-formylated.

The table below summarizes synthetic routes to N-substituted aminoketone precursors.

Synthetic Method Substrates Catalyst/Reagent Product Type Reference
Friedel-Crafts AcylationN-Fmoc-L-amino acid chloride, TolueneAlCl₃N-Aryl-α-aminoketone acs.org
Oxidative α-AminationKetone, SulfonamideIron CatalystN-Sulfonyl-α-aminoketone organic-chemistry.org
Electrophilic α-AminationKetone, AmineCopper(II) Bromideα-Aminoketone organic-chemistry.org
Dakin-West ReactionN-acyl-α-amino acid, BenzeneAlCl₃, Et₃N, ClCO₂EtN-Acyl-α-aminoketone nih.gov

Systematic Study of Structure-Reactivity Relationships in this compound Series

Understanding the relationship between molecular structure and chemical reactivity is paramount for the rational design of new compounds and synthetic methods. For N-acyl aminoketones, reactivity is largely governed by the electronic and steric nature of the substituents on both the nitrogen atom and the ketone framework.

A detailed study on duocarmycin analogues provides profound insights into how N-substituents modulate reactivity. nih.gov In a series of N-aryl CBI (1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one) derivatives, it was found that electron-withdrawing substituents on the N-aryl ring enhanced solvolysis rates, while electron-donating groups decreased reactivity. This relationship followed a well-defined Hammett correlation, demonstrating that the electronic properties of the N-substituent directly impact the stability of the vinylogous amide system. nih.gov Specifically, electron-withdrawing groups diminish the conjugation of the vinylogous amide, leading to increased reactivity. nih.gov These principles are directly applicable to the this compound series, where the N-substituent would similarly influence the nucleophilicity of the nitrogen and the electrophilicity of the adjacent carbonyls.

The nature of the N-acyl group also has a dramatic effect. In studies of related N-acyl systems, stronger electron-withdrawing acyl groups were found to impart greater stability. nih.gov This increased stability, in turn, can correlate with changes in biological activity. For instance, in a series of new N-acyl-α-amino ketones derived from valine, the specific acyl group and substituents on the ketone portion determined the compound's antimicrobial and antibiofilm profile, illustrating a clear structure-activity relationship (SAR). nih.gov

Recent advances in catalysis have also shed light on structure-reactivity principles. The nickel-catalyzed cross-coupling of amides, for example, shows a strong dependence on the amide's structural properties. Amide bond twist, which disrupts n(N) → π*(CO) conjugation, enhances the electrophilicity of the acyl carbon, making the C(acyl)-N bond susceptible to cleavage. acs.org This suggests that the reactivity of this compound analogues in transition metal-catalyzed reactions could be tuned by introducing substituents that induce steric strain or twist in the amide bond.

Enantioselective Synthesis of Chiral this compound Analogues

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern organic synthesis, particularly for applications in medicinal chemistry. For analogues of this compound, chirality can be introduced at the α- or β-positions of the oxobutyl chain.

Transition metal-catalyzed asymmetric hydrogenation is a premier method for producing chiral amines, which are direct precursors to the target formamides. nih.govacs.org The asymmetric hydrogenation of prochiral substrates like imines, enamines, and N-heteroarenes, using chiral catalysts based on iridium, rhodium, or ruthenium, can afford chiral amines with excellent enantioselectivities. nih.govacs.org These amines can then be formylated to yield the final chiral products.

A more direct approach is the asymmetric synthesis of the α-amino ketone core. A palladium-catalyzed asymmetric arylation of in situ generated α-keto imines with arylboronic acids has been developed. rsc.org This method provides access to a range of acyclic α-amino ketones in a highly stereocontrolled manner. rsc.org Another powerful technique is the enantioselective N-H insertion reaction. The co-catalyzed reaction of primary amides with diazo compounds, using an achiral rhodium catalyst and a chiral squaramide, enables the enantioselective synthesis of chiral amides via carbene insertion into the N-H bond. rsc.org

The table below highlights key enantioselective methods applicable to the synthesis of chiral aminoketone frameworks.

Method Catalyst System Substrates Yield ee (%) Reference
Asymmetric ArylationChiral Pd(II) ComplexC-acyl N-sulfonyl-N,O-aminals, Arylboronic acidsHighHigh rsc.org
Asymmetric HydrogenationIr(Cp*)/Diamine + Chiral HAN-Aryl IminesHighup to 98% nih.gov, acs.org
N-H InsertionRh₂(OAc)₄ / Chiral Squaramideα-Diazo Ketones, tert-Butyl Carbamate~80%up to 98% rsc.org
Transfer HydrogenationChiral Phosphoric Acidα-Keto KetiminesHighExcellent organic-chemistry.org

These advanced catalytic methods provide robust pathways for accessing enantioenriched this compound analogues, enabling further investigation into their stereospecific properties and applications.

Future Directions and Emerging Research Avenues for Formyl 2 Oxobutyl Formamide

Development of Novel and Sustainable Synthetic Routes to Formyl(2-oxobutyl)formamide

The development of efficient and environmentally benign synthetic methods is a paramount goal in modern chemistry. Future research into this compound will likely prioritize the establishment of sustainable synthetic protocols.

Current strategies for the synthesis of formamides often involve the use of stoichiometric formylating agents or catalytic processes with carbon monoxide. nih.gov Greener alternatives are continually being sought, with methods utilizing methanol (B129727) as a C1 source gaining traction due to its availability and lower environmental impact. nih.gov The catalytic N-formylation of amines represents a significant area of research that could be adapted for the synthesis of precursors to this compound. nih.gov

Furthermore, enzymatic methods for amide bond formation are emerging as a powerful tool for sustainable synthesis. mdpi.com The use of biocatalysts, such as lipases, can offer high selectivity and operate under mild reaction conditions, minimizing waste and energy consumption. mdpi.com Future work could explore the enzymatic formylation of an appropriate amino ketone precursor to yield this compound.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes to this compound

Synthetic Approach Potential Advantages Potential Challenges
Catalytic Carbonylation High atom economy. Requires handling of toxic CO gas; may require high pressures and temperatures.
Formylation with Formic Acid/Derivatives Readily available reagents. Can generate stoichiometric byproducts; may require dehydrating agents. nih.gov
Methanol as a C1 Source Green and abundant feedstock. nih.gov May require specific catalysts (e.g., bimetallic nanoparticles) and oxidants. nih.gov

| Enzymatic Synthesis | High selectivity; mild conditions; environmentally benign. mdpi.com | Enzyme stability and cost; substrate scope may be limited. |

Exploration of Unconventional Reactivity and Catalysis Involving this compound

The bifunctional nature of this compound, possessing both a formamide (B127407) and a ketone group, opens the door to a wide array of chemical transformations. Future research will likely focus on leveraging this dual reactivity for the synthesis of complex molecular architectures.

The formamide moiety can serve as a precursor to isocyanides, which are valuable intermediates in multicomponent reactions. nih.gov The dehydration of this compound could yield a novel isocyanide-ketone building block. Additionally, the formamide group itself can participate in various catalytic cycles, acting as a Lewis base catalyst in nucleophilic substitution reactions. peterhuylab.de

The ketone functionality provides a handle for a plethora of classic and modern organic reactions, including aldol (B89426) condensations, Michael additions, and reductive aminations. The interplay between the formamide and ketone groups could lead to novel intramolecular cyclization reactions, providing access to heterocyclic scaffolds that are prevalent in pharmaceuticals and natural products.

Advanced Spectroscopic and In Situ Characterization of this compound Reactions

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new reactivity. Advanced spectroscopic techniques will be indispensable in elucidating the intricate reaction pathways of this compound.

In situ spectroscopic methods, such as ReactIR (Fourier-transform infrared spectroscopy) and process NMR (nuclear magnetic resonance), will allow for the real-time monitoring of reaction kinetics and the detection of transient intermediates. nih.gov This data is invaluable for understanding the role of catalysts, identifying rate-limiting steps, and uncovering unexpected side reactions.

For instance, the reaction of N,N-diaryl-substituted formamides with oxalyl chloride has been shown through ¹H NMR spectroscopy to yield non-ionic N-dichloromethyl-substituted diarylamines instead of the expected formamide chlorides. researchgate.net Similar detailed spectroscopic analysis of this compound reactions will be critical to accurately characterize its chemical behavior.

High-resolution mass spectrometry can be employed to identify and characterize novel products and intermediates formed in reactions involving this compound. mdpi.com The fragmentation patterns can provide valuable structural information. mdpi.com

Machine Learning and Artificial Intelligence Applications in this compound Research

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research, from reaction prediction to materials discovery. arxiv.orgschrodinger.com For a relatively unexplored molecule like this compound, these computational tools can significantly accelerate the pace of research.

ML models can be trained on existing chemical databases to predict the reactivity and properties of this compound. This can help researchers to prioritize experimental efforts and identify promising reaction conditions. For example, ML can be used to predict the outcomes of catalytic reactions or to screen for potential catalysts for a desired transformation. youtube.com

Integration of this compound into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and facile scalability. researchgate.net The integration of this compound into flow chemistry platforms could unlock new synthetic possibilities and enable the efficient production of its derivatives.

The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow reactors can be particularly beneficial for optimizing reactions involving sensitive intermediates or highly exothermic processes. researchgate.net For example, the generation of a potentially reactive isocyanide from this compound could be performed more safely and efficiently in a continuous flow system.

Automated synthesis platforms, which combine robotics with flow chemistry and real-time analytics, can be employed to rapidly screen a wide range of reaction conditions for transformations involving this compound. This high-throughput approach can significantly accelerate the discovery of new reactions and the optimization of existing ones. The development of multistep flow syntheses could also allow for the direct conversion of this compound into more complex target molecules in a continuous and automated fashion. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for Formyl(2-oxobutyl)formamide, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves formylation of 2-oxobutylamine derivatives using reagents like formic acid derivatives or acyl chlorides. Optimization parameters include temperature (e.g., 60–80°C for controlled reactivity), solvent polarity (e.g., dimethylformamide for solubility), and catalysts (e.g., pyridine for acid scavenging). Reaction progress should be monitored via TLC or HPLC. Yield improvements may require inert atmospheres (N₂/Ar) to prevent oxidation .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify formyl protons (δ 8.0–8.5 ppm) and carbonyl carbons (δ 160–170 ppm). Compare with reference spectra of analogous formamides .
  • FT-IR : Look for C=O stretches (~1670 cm⁻¹) and N-H bends (~1550 cm⁻¹).
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CO or NH₂ groups).
  • Data Interpretation : Cross-validate with computational predictions (e.g., DFT for NMR shifts) and literature databases like PubChem .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 masks) is required if volatilization occurs .
  • Ventilation : Conduct reactions in fume hoods to limit inhalation exposure.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic addition reactions?

  • Methodological Answer : The formyl group’s electron-withdrawing nature activates the carbonyl carbon for nucleophilic attack. Computational studies (e.g., DFT) can map frontier molecular orbitals to predict reactive sites. Solvent effects (e.g., polar aprotic solvents) stabilize transition states. Experimental validation via kinetic studies under varying dielectric conditions is recommended .

Q. What strategies can resolve discrepancies in reported toxicity data for this compound across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare studies for variables like purity (HPLC-grade vs. technical grade), exposure duration, and model organisms (e.g., D. melanogaster vs. mammalian cell lines).
  • Controlled Replication : Standardize protocols (OECD guidelines) to assess acute vs. chronic toxicity. Include positive controls (e.g., known toxins) for calibration .

Q. How can reaction pathways be controlled to minimize by-product formation during this compound synthesis?

  • Methodological Answer :

  • By-Product Analysis : Use LC-MS to identify side products (e.g., isomers or dimerization products).
  • Condition Screening : Test low-temperature regimes (<50°C) and sterically hindered bases (e.g., 2,6-lutidine) to suppress undesired pathways.
  • Mechanistic Studies : Isotopic labeling (¹³C-formyl groups) can trace reaction intermediates .

Q. What methodologies are suitable for assessing the environmental persistence of this compound?

  • Methodological Answer :

  • Biodegradation Assays : Use OECD 301F (aqueous aerobic degradation) with activated sludge inoculum. Monitor via COD or TOC analysis.
  • Ecotoxicology : Test acute toxicity on Daphnia magna (48h EC₅₀) and algae (72h growth inhibition). Compare with regulatory thresholds (e.g., REACH) .

Data Analysis and Reporting Guidelines

  • Comparative Data Tables :

    Synthesis ConditionCatalystTemperature (°C)Yield (%)By-Products
    DMF, N₂ atmospherePyridine7078<5%
    THF, open airNone254520%
  • Stability Studies : Conduct accelerated aging (40°C/75% RH for 6 months) and monitor degradation via HPLC. Report degradation products and storage recommendations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.